Sotalol-d6 Hydrochloride

Stable isotope labeling LC-MS internal standard Isotopic enrichment

LC-MS/MS quantification of sotalol in biological matrices requires a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction losses. Sotalol-d6 Hydrochloride (CAS 1246820-85-8) meets this need: • +6 Da mass shift eliminates isotopic cross-talk with unlabeled sotalol • ≥99% isotopic purity supports FDA/EMA bioanalytical validation (±15% accuracy, ≤15% CV) • Co-elution with analyte normalizes ion suppression across therapeutic ranges Supplied as hydrochloride salt; stock solution stable 6 months at -80°C.

Molecular Formula C12H21ClN2O3S
Molecular Weight 314.86 g/mol
Cat. No. B565494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSotalol-d6 Hydrochloride
SynonymsN-[4-[1-Hydroxy-2-[(1-methylethyl-d6)amino]ethyl]phenyl]methanesulfonamide Hydrochloride;  4’-[1-Hydroxy-2-(isopropylamino-d6)ethyl]methanesulfonanilide Hydrochloride;  Betapace-d6;  DL-MJ 1999-d6;  Darob-d6;  MJ 1999-d6;  Sotacor-d6;  Sotalex-d6;  dl-Sotal
Molecular FormulaC12H21ClN2O3S
Molecular Weight314.86 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl
InChIInChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/i1D3,2D3;
InChIKeyVIDRYROWYFWGSY-TXHXQZCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sotalol-d6 Hydrochloride: Stable Isotope-Labeled Internal Standard for LC-MS Quantification


Sotalol-d6 Hydrochloride is a deuterium-labeled isotopologue of the class III antiarrhythmic agent sotalol hydrochloride, in which six hydrogen atoms are replaced with deuterium at the isopropyl moiety [1]. Sotalol itself acts as a non-selective β-adrenergic receptor antagonist with IC50 values of 8.9 μM and 5.2 μM for β1- and β2-ARs, respectively, and exhibits potassium channel blocking activity (IK inhibition at 100 μM in guinea pig ventricular cells) . The deuterated compound, with molecular formula C12H15D6ClN2O3S and molecular weight 314.86, is intended exclusively as an internal standard for GC-MS or LC-MS quantification of sotalol in biological matrices [2].

Why Unlabeled Sotalol or Alternative Internal Standards Cannot Replace Sotalol-d6 Hydrochloride


In quantitative LC-MS/MS bioanalysis, substituting a deuterated internal standard such as Sotalol-d6 Hydrochloride with unlabeled sotalol or a non-isotopic structural analog introduces systematic quantification errors due to differential ionization efficiency, chromatographic retention time shifts, and matrix effects that cannot be corrected post-acquisition . Stable isotope-labeled internal standards (SIL-IS) co-elute with the analyte and experience nearly identical sample preparation losses and ion suppression/enhancement, enabling accurate normalization of analyte response . Furthermore, the deuterium labeling pattern in Sotalol-d6 (+6 Da mass shift relative to unlabeled sotalol) provides sufficient mass separation to avoid isotopic cross-talk while minimizing hydrogen-deuterium exchange under typical analytical conditions [1].

Sotalol-d6 Hydrochloride Quantitative Differentiation Evidence: Purity, Isotopic Enrichment, and Stability


Isotopic Purity ≥99.0% Confirmed for Sotalol-d6 Hydrochloride

Sotalol-d6 Hydrochloride (CAS 1246820-85-8) is specified with isotopic purity (deuterium incorporation) of ≥99.0%, as documented in batch-specific Certificates of Analysis [1]. Unlabeled sotalol hydrochloride, by definition, contains 0% deuterium incorporation. The high isotopic enrichment ensures that the contribution of the internal standard signal to the analyte (unlabeled sotalol) channel is ≤1%, a critical threshold for accurate low-concentration quantification in pharmacokinetic studies .

Stable isotope labeling LC-MS internal standard Isotopic enrichment

Chemical Purity Specification: 98.0% versus ≥99.0% Across Sotalol-d6 Hydrochloride Suppliers

Sotalol-d6 Hydrochloride is available with chemical purity specifications ranging from 98.0% to ≥99.0% depending on supplier [1]. The ≥99.0% grade (MedChemExpress) offers a 1.0 percentage-point improvement over the 98.0% grade (Fisher Scientific/MedChemExpress alternative listing). For a 10 mg reference standard purchase, this corresponds to ≤100 μg versus ≤200 μg of total impurities, a meaningful difference when the internal standard is used at low concentrations and impurity peaks could interfere with analyte detection .

Analytical reference standard Chemical purity Supplier comparison

Mass Difference of +6 Da Provides Optimal MS Resolution from Unlabeled Sotalol

Sotalol-d6 Hydrochloride incorporates six deuterium atoms at the isopropyl moiety, yielding a molecular weight of 314.86 compared to 308.83 for unlabeled sotalol hydrochloride (calculated difference: +6.03 Da) [1]. This +6 Da mass shift exceeds the minimum recommended +3 Da separation for stable isotope-labeled internal standards, ensuring complete baseline resolution between the analyte and internal standard MRM channels without isotopic overlap . In contrast, a hypothetical +3 Da labeled analog (e.g., Sotalol-d3) would provide less robust separation, increasing the risk of cross-talk interference at high analyte concentrations .

Mass spectrometry Isotopic separation MRM transition

Storage Stability Specification: Sotalol-d6 Hydrochloride Stock Solution -80°C for 6 Months

Sotalol-d6 Hydrochloride stock solutions, when prepared in appropriate solvents, demonstrate defined stability windows: use within 6 months when stored at -80°C, versus only 1 month when stored at -20°C . This 5-month extension at -80°C represents a substantial operational advantage for laboratories conducting longitudinal pharmacokinetic studies or requiring batch consistency across multiple analytical runs. Alternative internal standards without validated long-term stability data may necessitate more frequent stock solution preparation, increasing variability and labor costs .

Stock solution stability Long-term storage Bioanalytical method validation

Hydrochloride Salt Form Enhances Solubility Relative to Free Base for Aqueous Sample Preparation

Sotalol-d6 is provided as the hydrochloride salt (CAS 1246820-85-8), which confers water solubility suitable for direct aqueous dilution and LC-MS mobile phase compatibility . The hydrochloride salt form is soluble in water, DMSO, and methanol, enabling flexible stock solution preparation without the need for organic co-solvents that may precipitate in high-aqueous mobile phases . In contrast, the free base form of deuterated sotalol (available under CAS 1246912-17-3) may exhibit lower aqueous solubility, requiring additional solubilization steps or organic solvent content that could compromise chromatography .

Solubility Sample preparation Hydrochloride salt

Sotalol-d6 Hydrochloride Procurement Scenarios: Validated Applications in Bioanalysis


Validated LC-MS/MS Quantification of Sotalol in Human Plasma for Pharmacokinetic Studies

Sotalol-d6 Hydrochloride is the designated internal standard for accurate quantification of sotalol in human plasma using LC-MS/MS [1]. The ≥99.0% isotopic purity ensures minimal cross-talk interference, enabling reliable measurement of sotalol concentrations across the therapeutic range (typically 0.1-5 μg/mL) [2]. The +6 Da mass shift provides robust separation between analyte and internal standard MRM transitions, meeting FDA and EMA bioanalytical method validation requirements for accuracy (±15%) and precision (≤15% CV) .

Therapeutic Drug Monitoring of Sotalol in Pediatric Arrhythmia Populations

In pediatric clinical research settings where sample volumes are limited and analyte concentrations are low, Sotalol-d6 Hydrochloride's high chemical purity (≥99.0%) and validated stock solution stability (6 months at -80°C) support consistent internal standard performance across extended study durations [1][2]. The hydrochloride salt form enables preparation of aqueous working solutions without organic solvent interference, critical for maintaining chromatographic integrity in high-throughput pediatric TDM assays .

Preclinical Pharmacokinetic and Toxicokinetic Studies Requiring Regulatory-Compliant Bioanalysis

For GLP-compliant preclinical studies supporting IND/NDA submissions, Sotalol-d6 Hydrochloride provides the documented purity, isotopic enrichment, and stability data required for internal standard qualification [1]. The +6 Da mass separation from unlabeled sotalol minimizes the risk of isotopic cross-talk flagged during regulatory audit, while the 6-month stock solution stability at -80°C supports multi-batch consistency across the entire study timeline [2].

Technical Documentation Hub

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